molecular formula C5H3BrINO B1528167 6-Bromo-3-iodopyridin-2-ol CAS No. 1820674-50-7

6-Bromo-3-iodopyridin-2-ol

Cat. No.: B1528167
CAS No.: 1820674-50-7
M. Wt: 299.89 g/mol
InChI Key: CNGPOXHRQJBFBQ-UHFFFAOYSA-N
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Description

6-Bromo-3-iodopyridin-2-ol is a chemical compound with the CAS Number: 1820674-50-7 . It has a molecular weight of 299.89 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H, (H,8,9) . This code provides a specific identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a solid . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Functionalizing Pyridine N-oxides

A study demonstrates the magnesiation of pyridine N-oxides, including derivatives like 6-Bromo-3-iodopyridin-2-ol, using i-PrMgCl x LiCl via iodine or bromine-magnesium exchange. This method regioselectively targets the bromine adjacent to the pyridine N-oxide, allowing for functionalization at specific positions. This approach has been successfully applied to the total synthesis of caerulomycins E and A, showcasing its importance in synthetic organic chemistry (Duan, Ma, Zhang, & Zhang, 2009).

Catalysis and Transition Metal Complexes

Transition metal complexes involving pyridine derivatives are pivotal in catalysis, impacting areas like artificial photosynthesis, biochemical transformations, and polymerization reactions. Although not directly involving this compound, research on terpyridines and their transition metal complexes underscores the structural relevance and potential applications of pyridine derivatives in catalytic processes (Winter, Newkome, & Schubert, 2011).

Chemoselective Sonogashira Cross-Coupling

The utility of halogenated pyridines, akin to this compound, extends to chemoselective Sonogashira cross-coupling reactions. A study employing 4-Bromo-2,3,5-trichloro-6-iodopyridine demonstrates efficient access to mono-, di-, tri-, and pentaalkynylated pyridines. This highlights the role of halogenated pyridines in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Rivera et al., 2019).

Crystal Packing and Halogen Bonding

Research involving 3-iodopyridine derivatives reveals the significance of halogen⋯halogen contacts in crystal packing. Studies on chloro- and bromobismuthate complexes with 3-iodopyridinium cations demonstrate the role of halogen bonding in the formation of crystal structures. This insight into intermolecular interactions has implications for the design and development of new materials (Gorokh et al., 2019).

Universal Convertible Isocyanides

Further, 2-Bromo-6-isocyanopyridine, a compound related to this compound, has been identified as a versatile reagent in multicomponent chemistry. Its stability and synthetic efficiency make it an optimal choice for nucleophilic substitution reactions, demonstrating the broader utility of bromo- and iodo- substituted pyridines in organic synthesis (van der Heijden, Jong, Ruijter, & Orru, 2016).

Properties

IUPAC Name

6-bromo-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGPOXHRQJBFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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